propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Overview
Description
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester is a complex organic compound with a molecular weight of 570.74 and a molecular formula of C28H46N2O8S . This compound is primarily used in proteomics research and is an intermediate in the synthesis of Ras farnesyltransferase inhibitors .
Preparation Methods
The synthesis of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester involves multiple steps, including the protection of amino groups, esterification, and sulfonation. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex molecules and as a reagent in various organic reactions . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the inhibition of Ras farnesyltransferase, which is involved in cancer cell proliferation . Additionally, it is used in the development of new drugs and in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester involves its interaction with specific molecular targets, such as Ras farnesyltransferase . By inhibiting this enzyme, the compound can prevent the post-translational modification of Ras proteins, thereby blocking their ability to promote cancer cell growth and survival . The pathways involved in this mechanism include the disruption of signal transduction processes that are essential for cell proliferation and differentiation .
Comparison with Similar Compounds
Compared to other similar compounds, (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester stands out due to its unique structure and specific inhibitory effects on Ras farnesyltransferase . Similar compounds include other Ras farnesyltransferase inhibitors, such as L-744832 and FTI-277 . the distinct chemical modifications in (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester provide it with unique properties and potential advantages in therapeutic applications .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O8S/c1-9-20(4)23(30-27(33)38-28(5,6)7)18-36-24(17-21-13-11-10-12-14-21)25(31)29-22(15-16-39(8,34)35)26(32)37-19(2)3/h10-14,19-20,22-24H,9,15-18H2,1-8H3,(H,29,31)(H,30,33)/t20-,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTLYYSUOLGWPF-XGAJZPNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724502 | |
Record name | Propan-2-yl (6S,9S,12S)-9-benzyl-6-[(2S)-butan-2-yl]-12-[2-(methanesulfonyl)ethyl]-2,2-dimethyl-4,10-dioxo-3,8-dioxa-5,11-diazatridecan-13-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-69-7 | |
Record name | Propan-2-yl (6S,9S,12S)-9-benzyl-6-[(2S)-butan-2-yl]-12-[2-(methanesulfonyl)ethyl]-2,2-dimethyl-4,10-dioxo-3,8-dioxa-5,11-diazatridecan-13-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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